2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
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Overview
Description
2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is a compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is structurally characterized by an indane moiety attached to an amino acid backbone, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the condensation of 2,3-dihydro-1H-indene-5-carboxaldehyde with glycine, followed by hydrogenation and crystallization . The reaction conditions often include the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indane moiety to more saturated forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction can produce more saturated indane compounds .
Scientific Research Applications
2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit discoidin domain receptor 1 (DDR1), a kinase involved in cell adhesion and migration. This inhibition can disrupt signaling pathways, leading to reduced cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indane structure but differs in its functional groups.
Indole derivatives: These compounds also contain an indane or indole moiety and exhibit various biological activities.
Uniqueness
2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific combination of an indane moiety with an amino acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15) |
InChI Key |
BATKNSRXBJINMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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